molecular formula C14H19NO4 B11603343 ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-beta-alaninate

ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-beta-alaninate

Cat. No.: B11603343
M. Wt: 265.30 g/mol
InChI Key: HNXGXYPCJMVNQV-UHFFFAOYSA-N
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Description

ETHYL 3-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]AMINO}PROPANOATE is a complex organic compound that features a benzodioxin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]AMINO}PROPANOATE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with ethyl 3-aminopropanoate under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]AMINO}PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 with Pd/C, sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like NaH or K2CO3.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Reduced amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

ETHYL 3-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]AMINO}PROPANOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 3-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]AMINO}PROPANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters, thereby enhancing cholinergic signaling in the brain .

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxan: A simpler analog with similar structural features.

    Ethylene o-phenylene dioxide: Another related compound with a benzodioxin ring.

    Pyrocatechol ethylene ether: Shares the benzodioxin core structure.

Uniqueness

ETHYL 3-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]AMINO}PROPANOATE is unique due to the presence of both the benzodioxin ring and the ethyl aminopropanoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propanoate

InChI

InChI=1S/C14H19NO4/c1-2-17-14(16)7-8-15-9-11-10-18-12-5-3-4-6-13(12)19-11/h3-6,11,15H,2,7-10H2,1H3

InChI Key

HNXGXYPCJMVNQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNCC1COC2=CC=CC=C2O1

Origin of Product

United States

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